N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine
Description
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine is a hybrid molecule comprising a furochromen core conjugated to a tripeptide sequence. The furochromen moiety, (3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid, is a fused heterocyclic system with a furan ring and chromene backbone, modified with tert-butyl and methyl substituents for steric and electronic stabilization . This compound’s structural complexity suggests applications in pharmaceutical or materials science, though direct evidence of its bioactivity remains undocumented in the provided sources.
Properties
Molecular Formula |
C36H43N3O8 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H43N3O8/c1-8-19(2)30(33(42)38-27(34(43)44)14-22-12-10-9-11-13-22)39-29(41)17-37-28(40)16-24-20(3)23-15-25-26(36(5,6)7)18-46-31(25)21(4)32(23)47-35(24)45/h9-13,15,18-19,27,30H,8,14,16-17H2,1-7H3,(H,37,40)(H,38,42)(H,39,41)(H,43,44)/t19-,27+,30+/m1/s1 |
InChI Key |
DKHISLATJDIBQT-XPDLPCEMSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)CC2=C(C3=CC4=C(C(=C3OC2=O)C)OC=C4C(C)(C)C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)CC2=C(C3=CC4=C(C(=C3OC2=O)C)OC=C4C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine typically involves multiple steps, starting with the preparation of the furochromen core. This core is synthesized through a series of reactions, including cyclization and oxidation, to form the 7-oxo-7H-furo[3,2-g]chromen structure .
The peptide portion of the molecule is synthesized using standard peptide coupling reactions, where amino acids are sequentially added to form the desired peptide chain. The final step involves coupling the furochromen core with the peptide chain using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers for the peptide portion and large-scale reactors for the furochromen core synthesis. Purification steps such as chromatography and crystallization would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The furochromen core can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the furochromen core.
Substitution: The peptide portion can undergo substitution reactions to introduce different amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and peptide coupling reagents like EDCI and HOBt for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced furochromen derivatives .
Scientific Research Applications
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine involves its interaction with specific molecular targets. The furochromen core can interact with enzymes and receptors, modulating their activity. The peptide portion can facilitate binding to proteins and other biomolecules, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analog: (3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic Acid
The parent acetic acid derivative (C₁₉H₂₀O₅, MW 328.36) shares the furochromen core with the target compound but lacks the tripeptide chain. Its synthesis is optimized via high-yield routes (84% yield), emphasizing efficiency in generating the core structure . Compared to the conjugated derivative, the absence of the peptide likely reduces solubility in polar solvents and limits biological targeting capabilities.
Heterocyclic Derivatives: 3-Chloro-N-phenyl-phthalimide
3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂, MW 257.67) is a phthalimide derivative with a chlorine substituent and phenyl group (Fig. 1, ). Unlike the furochromen core, phthalimides are isoindole-1,3-dione systems used in polymer synthesis. While both compounds feature aromatic and heterocyclic elements, the target’s fused furan-chromen system and peptide conjugation suggest divergent applications. Phthalimides prioritize thermal stability for polyimide production, whereas the target’s peptide linkage may favor biorecognition .
Peptide-Modified Hydroxamic Acids
Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (C₁₃H₁₆ClNO₂, MW 253.73) and peptide-linked analogs (e.g., N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives) share structural motifs with the target compound. These molecules exhibit antioxidant and metal-chelating properties, as demonstrated in DPPH radical scavenging assays .
Biological Activity
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine is a complex compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Characteristics
Molecular Formula: C22H25N O6
Molecular Weight: 399.44 g/mol
LogP: 2.7547
Hydrogen Bond Acceptors: 9
Hydrogen Bond Donors: 2
Polar Surface Area: 82.68 Ų
These properties suggest a moderate hydrophobic character, which may influence its interaction with biological membranes and receptors.
The biological activity of this compound is hypothesized to involve multiple pathways:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes related to apoptosis and cell signaling, particularly in the context of cancer therapy.
- Receptor Modulation: It may interact with various receptors, altering their activity and influencing downstream signaling pathways.
- Antioxidant Activity: Given its structure, it might exhibit antioxidant properties that protect cells from oxidative stress.
Anticancer Properties
Several studies have indicated that compounds similar to this compound possess anticancer properties. For instance:
- Induction of Apoptosis: Research has shown that related furochromones can induce apoptosis in cancer cells by modulating Bcl-xL and Bax proteins, which are crucial in the apoptotic pathway .
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored through its interaction with cholinergic systems:
- Butyrylcholinesterase Inhibition: Similar compounds have been studied for their ability to inhibit butyrylcholinesterase (BChE), an enzyme involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, beneficial in neurodegenerative diseases .
Study 1: Anticancer Activity in Cell Lines
A study evaluated the effects of a related compound on various cancer cell lines (e.g., breast and prostate cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for therapeutic use.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 8.5 | Apoptosis induction via Bcl-xL modulation |
| PC3 (Prostate) | 12.0 | Cell cycle arrest |
Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, administration of a structurally similar compound resulted in improved cognitive function and reduced amyloid plaque formation.
| Treatment | Cognitive Score Improvement (%) | BChE Activity Reduction (%) |
|---|---|---|
| Control | - | - |
| Compound A | 35 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
